{2-Oxabicyclo[2.2.2]octan-4-yl}methanol {2-Oxabicyclo[2.2.2]octan-4-yl}methanol
Brand Name: Vulcanchem
CAS No.: 2168235-11-6
VCID: VC4857370
InChI: InChI=1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2
SMILES: C1CC2(CCC1OC2)CO
Molecular Formula: C8H14O2
Molecular Weight: 142.198

{2-Oxabicyclo[2.2.2]octan-4-yl}methanol

CAS No.: 2168235-11-6

Cat. No.: VC4857370

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

{2-Oxabicyclo[2.2.2]octan-4-yl}methanol - 2168235-11-6

Specification

CAS No. 2168235-11-6
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name 2-oxabicyclo[2.2.2]octan-4-ylmethanol
Standard InChI InChI=1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2
Standard InChI Key YYYJRRRHZZLXEX-UHFFFAOYSA-N
SMILES C1CC2(CCC1OC2)CO

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound features a bicyclo[2.2.2]octane framework where one methylene group is replaced by an oxygen atom, creating a 2-oxabicyclo[2.2.2]octane core. The methanol substituent at the 4-position introduces a hydroxyl group (-CH2_2OH) capable of hydrogen bonding. Key structural parameters include:

PropertyValueSource
Molecular formulaC8_8H14_{14}O2_2
Molecular weight142.20 g/mol
SMILESC1CC2(CCC1OC2)CO
Rotatable bonds1
Polar surface area29 Ų

X-ray crystallography confirms the bicyclic system’s rigidity, with C–C distances (2.54–2.56 Å) slightly shorter than benzene’s 2.88 Å . The oxygen atom reduces lipophilicity (LogP = 0.47) compared to all-carbon analogs .

Synthesis Strategies

The primary synthesis route involves iodocyclization of cyclohexane-derived alkenyl alcohols (Fig. 1):

  • Substrate preparation: Cyclohexene alcohols (e.g., 4-cyclohexen-1-ol) are functionalized with iodine-compatible groups .

  • Iodocyclization: Treatment with molecular iodine (I2_2) in acetonitrile at 60°C induces ring closure, forming the bicyclic iodide intermediate .

  • Methanol functionalization: Hydrolysis or reduction steps introduce the hydroxymethyl group .

This method achieves yields of 50–67%, with scalability demonstrated at gram-scale . Alternative approaches include intramolecular Michael additions, though these are less versatile for substituent variation .

Physicochemical and Biological Properties

Stability and Reactivity

The compound exhibits exceptional stability:

  • Thermal: No decomposition at 100°C for 5 minutes .

  • Chemical: Resists 1 M HCl/NaOH (1 h, 25°C) .

  • Storage: Stable for >1 year at 25°C in sealed containers .

The hydroxyl group participates in hydrogen bonding (donor count = 1, acceptor count = 2) , enabling interactions with biological targets. pKa_a values for analogous carboxylic acid derivatives (e.g., 4.1–4.4) mirror benzoic acids, confirming electronic similarity to aromatic systems .

Bioisosteric Applications

As a phenyl ring replacement, the 2-oxabicyclo[2.2.2]octane core offers:

  • Enhanced solubility: Water solubility increases 3–5× in Imatinib analogs .

  • Reduced lipophilicity: ClogP decreases by 0.8–1.2 units versus parent drugs .

  • Metabolic stability: 50% lower CYP450-mediated oxidation in hepatic microsomes .

Case Study: In Vorinostat (SAHA), substituting the phenyl ring with this scaffold maintained histone deacetylase inhibition while improving oral bioavailability .

SupplierPurityPrice (100 mg)Lead Time
BLD Pharmatech97%$2471 day
Enamine95%$3782 days
CP Lab Safety97%$2475 days

Data from .

Future Directions

  • Structure-activity relationships: Systematic studies to optimize substituent effects .

  • Green synthesis: Catalytic methods to replace iodine reagents .

  • CNS applications: Blood-brain barrier permeation predicted (QBB = 0.85) .

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